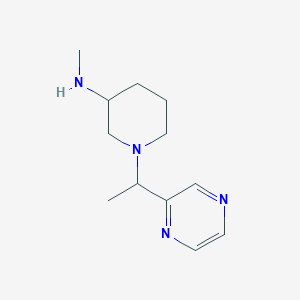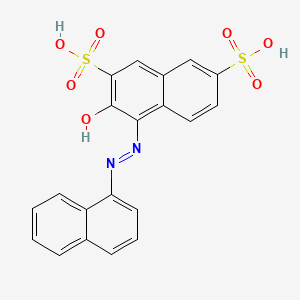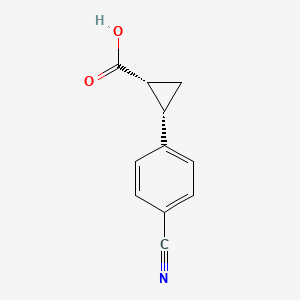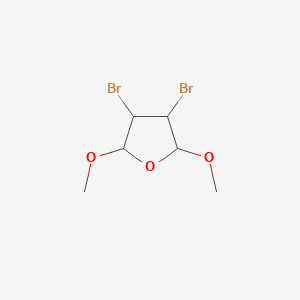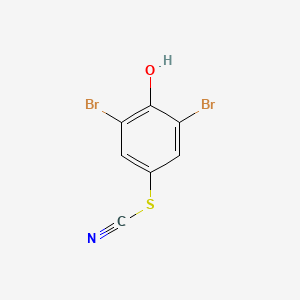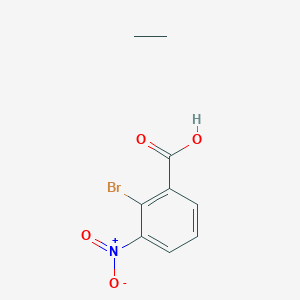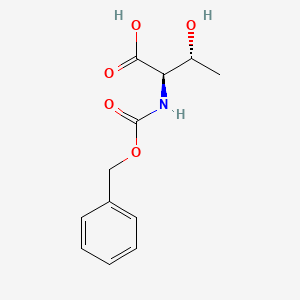
Z-D-Allo-Thr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-D-Allo-Thr-OH, also known as Z-D-Allo-Threonine, is a derivative of the amino acid threonine. It is a specialty product used primarily in proteomics research. The compound has a molecular formula of C16H23NO5 and a molecular weight of 309.36 . It is often used in the synthesis of peptides and other complex molecules due to its unique stereochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Z-D-Allo-Thr-OH can be synthesized using threonine aldolases, which are enzymes that catalyze the formation of carbon-carbon bonds. These enzymes enable the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids starting from achiral precursors like glycine and an aldehyde . Another method involves the use of chiral Ni(II) complex-assisted α-epimerization, starting from (S)-Threonine (tBu)-OH .
Industrial Production Methods
Industrial production of this compound typically involves biocatalysis due to its high stereoselectivity and mild reaction conditions. Threonine aldolases from various bacterial and fungal species are isolated and used as biocatalysts for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Z-D-Allo-Thr-OH undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of threonine, such as β-hydroxy-α-amino acids and their corresponding ketones, aldehydes, and substituted derivatives .
Applications De Recherche Scientifique
Z-D-Allo-Thr-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a chiral intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of Z-D-Allo-Thr-OH involves its incorporation into peptides and proteins, where it influences their structure and function. The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-D-Allo-Thr(tBu)-OH: A derivative used in solid-phase peptide synthesis.
D-allo-Threonine: Another stereoisomer of threonine used in similar applications.
Uniqueness
Z-D-Allo-Thr-OH is unique due to its specific stereochemistry, which allows for the formation of highly stereoselective products. This makes it particularly valuable in the synthesis of complex peptides and pharmaceuticals, where precise control over stereochemistry is crucial .
Propriétés
Formule moléculaire |
C12H15NO5 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
(2R,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10-/m1/s1 |
Clé InChI |
IPJUIRDNBFZGQN-PSASIEDQSA-N |
SMILES isomérique |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


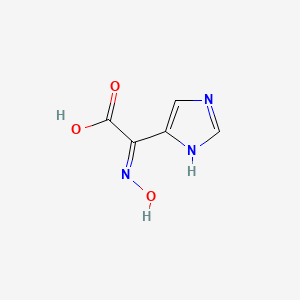
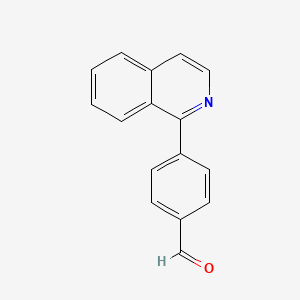


methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)
